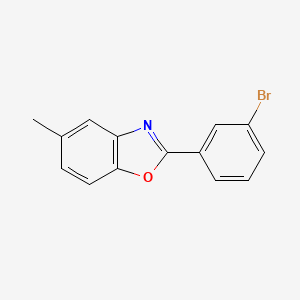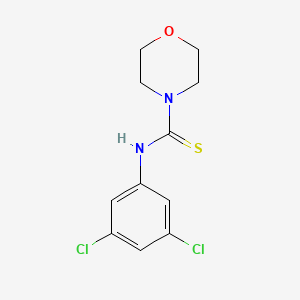
N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide, also known as DCM, is a chemical compound that has been extensively studied for its various pharmacological properties. It is a thioamide derivative of morpholine and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has also been found to inhibit the replication of various viruses by interfering with viral DNA synthesis. Additionally, N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been shown to inhibit the activity of various enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the inflammatory response, leading to its anti-inflammatory effects. N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been shown to inhibit the replication of various viruses by interfering with viral DNA synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide in lab experiments is its potent pharmacological properties. N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been found to exhibit potent antitumor, antiviral, and antimicrobial activity, making it a valuable tool for researchers studying these areas. However, one limitation of using N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide in lab experiments is its potential toxicity. Studies have shown that N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide can be toxic to certain cell types, and caution should be taken when using it in experiments.
Orientations Futures
There are several potential future directions for research on N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide. One area of interest is its potential use in the treatment of various inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide and its potential use in the treatment of various cancers and viral infections. Finally, the development of new synthetic methods for N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide could lead to the discovery of new analogs with improved pharmacological properties.
Méthodes De Synthèse
N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide can be synthesized through a variety of methods, including the reaction of 3,5-dichloroaniline with morpholine and carbon disulfide in the presence of a catalyst such as sodium hydroxide. This reaction results in the formation of N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide as a yellow crystalline solid with a melting point of 155-157°C.
Applications De Recherche Scientifique
N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been extensively studied for its various pharmacological properties. It has been found to exhibit potent antitumor, antiviral, and antimicrobial activity. N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has also been shown to have anti-inflammatory effects and can be used in the treatment of various inflammatory disorders. Additionally, N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been found to have neuroprotective properties and can be used in the treatment of various neurological disorders.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2OS/c12-8-5-9(13)7-10(6-8)14-11(17)15-1-3-16-4-2-15/h5-7H,1-4H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYJHZHJQMDIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)morpholine-4-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

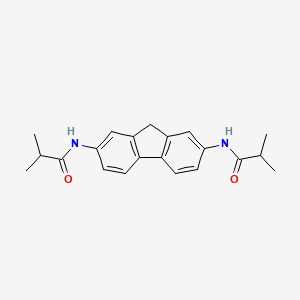
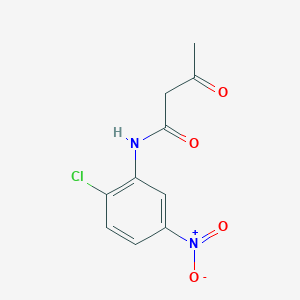
![4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)
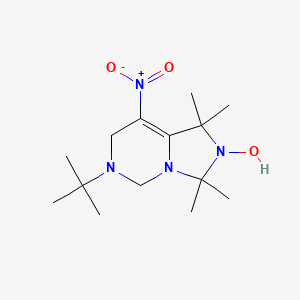
![ethyl 4-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5854142.png)
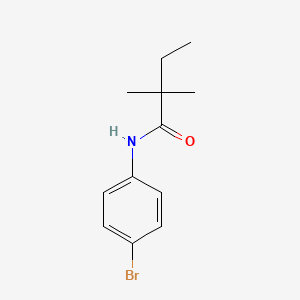
![1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5854148.png)
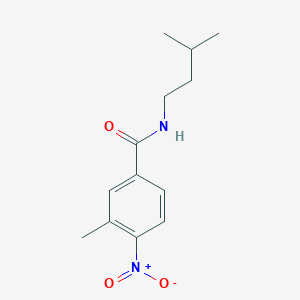
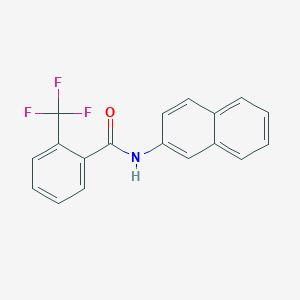
![1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5854160.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5854168.png)
![3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5854202.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854207.png)
